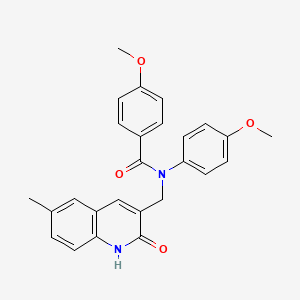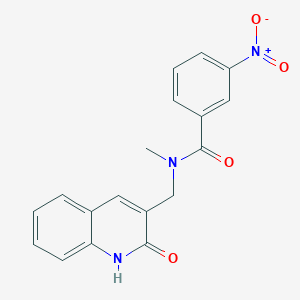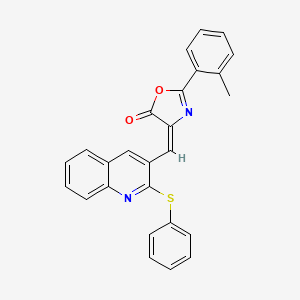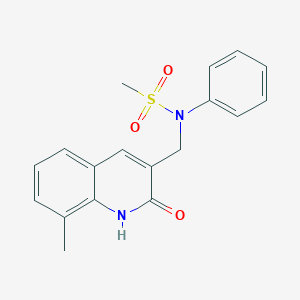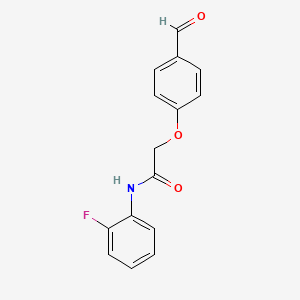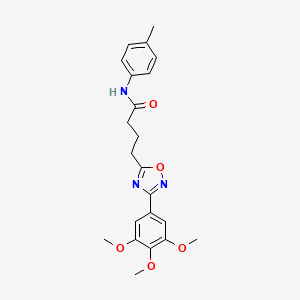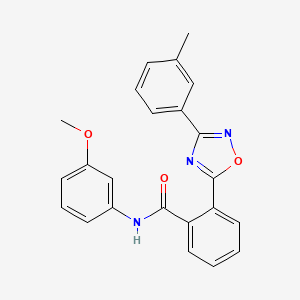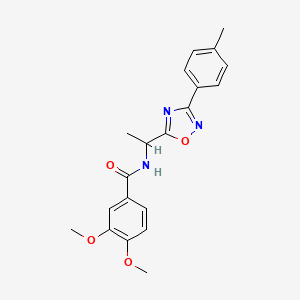
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anticancer properties, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential to treat viral infections, such as hepatitis C and influenza.
Wirkmechanismus
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce the destruction of tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels in tumors.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases the levels of TNF-α and IFN-α in the blood, which are indicators of immune system activation. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also decreases the levels of VEGF in the blood, which is a marker of angiogenesis. In addition, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to cause an increase in body temperature, which is thought to be a result of cytokine release.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to be effective in a variety of animal models, which makes it a useful tool for preclinical research. However, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also has a short half-life in the body, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of interest is the development of new formulations of 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide that can overcome its limitations, such as its short half-life. Another area of interest is the identification of biomarkers that can predict which patients will respond to 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide treatment. Finally, there is ongoing research into the potential of 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for the treatment of viral infections, such as hepatitis C.
Synthesemethoden
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with p-tolyl hydrazine to form 3,4-dimethoxy-N-(p-tolyl)benzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form 3,4-dimethoxy-N-(1-(p-tolyl)-1,2-dihydro-2-oxo-4-quinazolinyl)acetamide. Finally, this compound is reacted with oxalyl chloride and then with 3-aminopropionitrile to form 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-7-14(8-6-12)18-22-20(27-23-18)13(2)21-19(24)15-9-10-16(25-3)17(11-15)26-4/h5-11,13H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKTGDHEBNEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

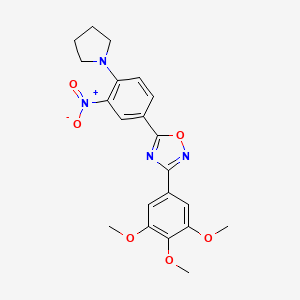
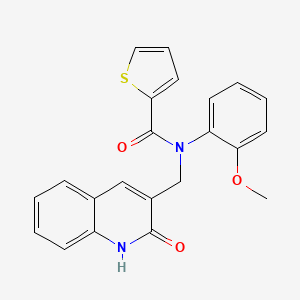

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
